![molecular formula C27H36N2O6S B574883 Tosylfallypride CAS No. 166173-74-6](/img/structure/B574883.png)
Tosylfallypride
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Description
Tosylfallypride is a chemical compound that belongs to the family of benzamide derivatives. It is an antagonist of the dopamine D2 receptor and is commonly used in scientific research to study the effects of dopamine on the central nervous system.
Scientific Research Applications
Radiotracer Synthesis
Tosylfallypride is used in the synthesis of the radiotracer [18F]fallypride . A high-throughput and efficient microfluidic system has been developed for synthesizing radioactive [18F]fallypride . The microfluidic chip contains all essential modules required for the synthesis and purification of radioactive fallypride .
PET Imaging
[18F]fallypride, synthesized from Tosylfallypride, is a PET imaging radiotracer widely used in medical research . The radiochemical yield of the tracer is sufficient for multiple animal injections for preclinical imaging studies .
Neuropsychiatric Disorders Research
[18F]fallypride, a D2/3R antagonist, is a high-affinity radioligand that has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . It has been used in the characterization of a Huntington’s disease mouse model .
Disease Progression Monitoring
[18F]fallypride PET imaging has potential as a quantitative translational approach to monitor disease progression in preclinical studies . It has been used to observe a significant decrease in D2/D3R receptor densities in the striatum of a Huntington’s disease mouse model .
Microfluidics Research
Tosylfallypride is used in microfluidics research. Performing 18F-radiosyntheses in microliter-scale droplets has exhibited high efficiency, speed, and molar activity as well as low reagent consumption .
Radiochemical Research and Clinical Production
With a short synthesis time and a highly integrated on-chip modular configuration that allows for concentration, reaction, and product purification, Tosylfallypride offers numerous exciting advantages with the potential for applications in radiochemical research and clinical production .
properties
IUPAC Name |
3-[3,4-dimethoxy-5-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methylcarbamoyl]phenyl]propyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6S/c1-5-14-29-15-6-9-22(29)19-28-27(30)24-17-21(18-25(33-3)26(24)34-4)8-7-16-35-36(31,32)23-12-10-20(2)11-13-23/h5,10-13,17-18,22H,1,6-9,14-16,19H2,2-4H3,(H,28,30)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLAGJJEFUTNKU-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NCC3CCCN3CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NC[C@@H]3CCCN3CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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